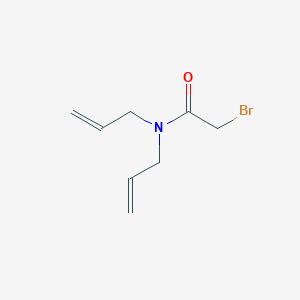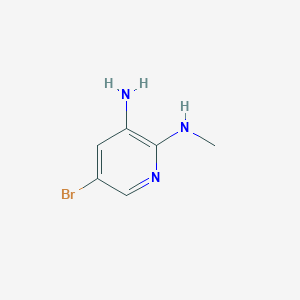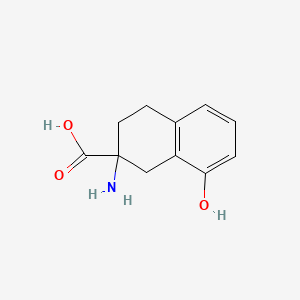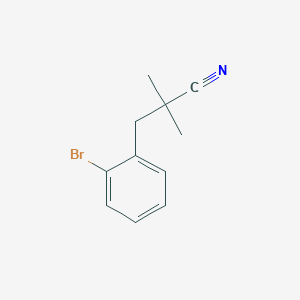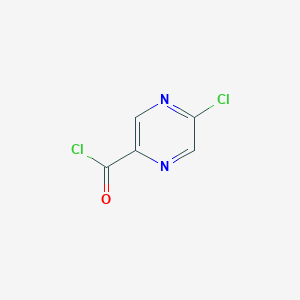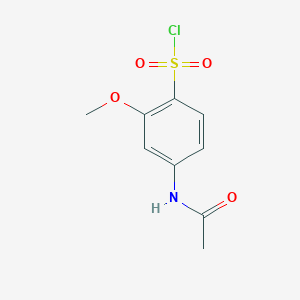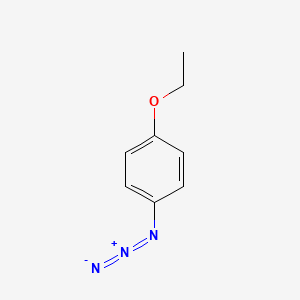
7-Bromoquinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoquinoxalin-2-amine is a chemical compound that is part of the quinoxaline family, a class of heterocyclic aromatic organic compounds. It features a quinoxaline core structure with a bromine atom and an amine group attached to it. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, novel 7-alkylamino-2-methylquinoline-5,8-diones were synthesized from 2,5-dimethoxyaniline through a multi-step process involving the Skraup reaction, demethylations, oxidative bromination, amination, and debromination . Another study developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . These methods highlight the versatility of brominated compounds in synthesis and their potential transformation into pharmacologically relevant structures.
Molecular Structure Analysis
The molecular structure of 7-Bromoquinoxalin-2-amine would consist of a quinoxaline ring system with a bromine atom at the 7-position and an amine group at the 2-position. The presence of these functional groups is likely to influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of brominated quinolines has been studied, showing that nucleophilic substitution reactions can be used to transform 6- or 7-bromo-2-methylquinoline-5,8-diones with various amines . The regiochemistry of these reactions is significant, as it determines the position at which substitution occurs, which in turn affects the properties of the resulting compounds. The studies suggest mechanisms for the observed regioselectivity during these transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-Bromoquinoxalin-2-amine are not detailed in the provided papers, the related compounds synthesized in these studies likely share some common characteristics, such as solubility in organic solvents, melting points, and reactivity towards nucleophiles. The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic aromatic substitution reactions.
Relevant Case Studies
One of the case studies involves the synthesis of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, which were prepared from nicotinic acid and showed significant antimalarial activity . This demonstrates the potential of brominated compounds in the development of new antimalarial drugs. The ability to effect apparent cures in a mouse model of malaria with a single dose highlights the therapeutic potential of these compounds.
Applications De Recherche Scientifique
Methods of Application : The compound is synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, with triethylene diamine (DABCO) as a catalyst .
Results : This method has successfully produced the compound, which is crucial for Erdafitinib synthesis, contributing to advancements in cancer treatment .
Results : Research indicates that such modifications can lead to significant increases in power conversion efficiency and operational lifetime of solar cells .
Results : Studies show that amine modifications can lead to remarkable performance enhancements, establishing a strong structure-property-performance relationship .
Veterinary Medicine
Results : Promising results have been obtained in preclinical studies, showing the potential of quinoxaline derivatives in cancer therapy .
Results : The derivatives have shown satisfactory antioxidant effects, suggesting their use in preventing or treating diseases caused by oxidative stress .
Results : Some derivatives have demonstrated significant anti-hepatitis C virus activity and are being considered for further development as therapeutic agents .
Results : These studies have shown that certain derivatives can have positive effects on neurological health, offering potential new avenues for treatment .
Results : The resulting materials have enhanced phosphorescent properties, which could lead to more energy-efficient lighting solutions .
Results : These agricultural chemicals have been effective in managing pest populations and enhancing food security through increased agricultural productivity .
Safety And Hazards
Propriétés
IUPAC Name |
7-bromoquinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQMZGUSCZFFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571447 |
Source


|
| Record name | 7-Bromoquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinoxalin-2-amine | |
CAS RN |
212327-11-2 |
Source


|
| Record name | 7-Bromoquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
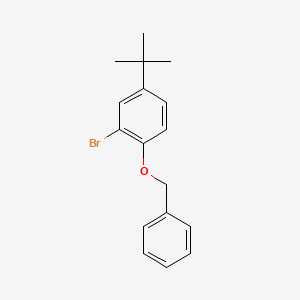
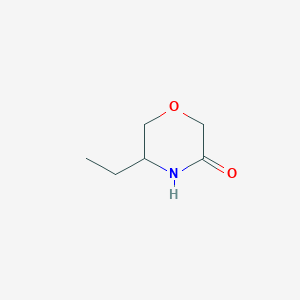
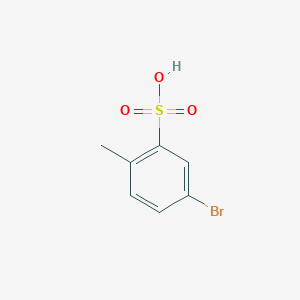
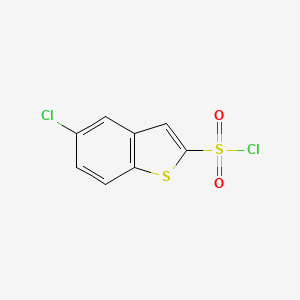
![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)

